Teloxantrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de Teloxantrone involucra múltiples pasos, incluyendo la formación del núcleo de antrapirazola. La ruta sintética típicamente comienza con la condensación de un derivado de antraquinona con un derivado de hidracina para formar el núcleo de antrapirazola. Esto es seguido por varias modificaciones del grupo funcional para lograr la estructura final . Los métodos de producción industrial a menudo implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, incluyendo el uso de solventes específicos, catalizadores y controles de temperatura .

Análisis De Reacciones Químicas

Teloxantrone experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en presencia de agentes reductores.

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores.

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Teloxantrone has been evaluated in several clinical trials for its effectiveness against breast cancer. Phase II studies reported modest overall activity, with response rates ranging from 15% to 20% among patients with metastatic breast cancer. Notably, complete remissions were observed in some cases, demonstrating its potential as an effective treatment option .

Lung Cancer

Research indicates that this compound exhibits significant inhibitory effects on lung cancer cells by targeting telomerase activity. In vitro studies revealed that it has a lower IC50 value compared to other reference compounds, suggesting higher potency against lung cancer cells .

Combination Therapies

This compound has also been studied in combination with other chemotherapeutic agents to enhance its efficacy. For instance, combining it with traditional anthracyclines has shown promising results in preclinical models, potentially reducing the required dosages of both agents while maintaining therapeutic effectiveness.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Cancer Type | Response Rate | Notable Findings |

|---|---|---|---|

| Phase II | Breast Cancer | 15-20% | Modest activity; some complete remissions reported |

| Preclinical | Lung Cancer | High potency | IC50 values significantly lower than reference drugs |

| Combination Trial | Various Cancers | Varies | Enhanced efficacy when combined with anthracyclines |

Case Study Example:

In a notable case study involving a patient with metastatic breast cancer who had undergone multiple prior treatments, this compound was administered as part of a clinical trial. The patient exhibited a partial response after three cycles of treatment, with significant tumor reduction noted on imaging studies. This case highlights the potential of this compound as an option for patients with limited treatment alternatives.

Mecanismo De Acción

Teloxantrone ejerce sus efectos al intercalarse en el ADN e inhibir la topoisomerasa II, una enzima responsable de desenrollar y reparar el ADN dañado . Esto conduce a la formación de enlaces cruzados de ADN y roturas de cadenas, inhibiendo finalmente la replicación y reparación del ADN . El compuesto también interfiere con la síntesis de ácido ribonucleico (ARN) y proteínas .

Comparación Con Compuestos Similares

Teloxantrone es similar a otros compuestos de antrapirazola, como Mitoxantrone y Piroxantrone . this compound es único en sus modificaciones específicas al núcleo de antrapirazola, que mejoran sus propiedades de intercalación del ADN e inhibición de la topoisomerasa II . Otros compuestos similares incluyen:

Mitoxantrone: Otro intercalador del ADN e inhibidor de la topoisomerasa II utilizado en el tratamiento del cáncer.

Piroxantrone: Similar en estructura y función a this compound, con modificaciones a las cadenas laterales básicas.

Las características estructurales únicas de this compound y su potente actividad antitumoral lo convierten en un compuesto valioso en la investigación científica y las aplicaciones médicas.

Actividad Biológica

Teloxantrone, a synthetic anthraquinone derivative, is recognized for its significant biological activity, particularly in the field of oncology. This compound exhibits various mechanisms of action that contribute to its potential as an anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

1. Telomerase Inhibition

this compound preferentially inhibits telomerase activity, an enzyme frequently overexpressed in cancer cells. By inhibiting telomerase, this compound triggers DNA damage and apoptosis in tumor cells. Research indicates that among various compounds tested, this compound derivatives showed significant inhibitory effects on telomerase activity, with an IC50 value of 9.61 ± 0.93 µM for one variant (TXT4), which is substantially lower than the reference compound BIBR1532 (64.11 ± 2.53 µM) .

2. DNA Intercalation and Cross-linking

this compound intercalates into DNA, leading to the formation of DNA cross-links and strand breaks. This mechanism is critical for its anticancer activity as it disrupts the integrity of the genetic material within cancer cells .

3. Induction of Apoptosis

The compound induces apoptotic cell death through both extrinsic and intrinsic pathways. In lung cancer cell lines, this compound was shown to activate DNA damage response pathways involving ATM/Chk2 and ATR/Chk1 cascades .

Table 1: Summary of Biological Activity Studies on this compound

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating various cancers:

Case Study 1: Lung Cancer

A study evaluated the effects of this compound on lung cancer cell lines. Results demonstrated that treatment led to a significant increase in apoptotic cell death compared to control groups, indicating its potential effectiveness in clinical settings.

Case Study 2: Advanced Malignancies

In a clinical trial involving patients with advanced malignancies, this compound was administered as part of a combination therapy regimen. The trial reported a notable reduction in tumor size in several patients, with manageable side effects .

Propiedades

Número CAS |

91441-48-4 |

|---|---|

Fórmula molecular |

C21H25N5O4 |

Peso molecular |

411.5 g/mol |

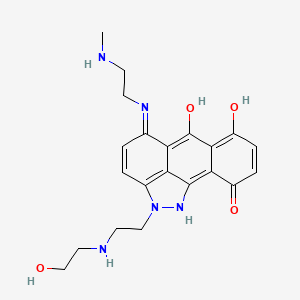

Nombre IUPAC |

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |

InChI |

InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3 |

Clave InChI |

WOPAVGQTOMNFGS-UHFFFAOYSA-N |

SMILES |

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O |

SMILES canónico |

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.